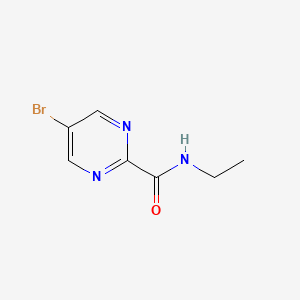
6-(Bromomethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a bromomethyl group attached to the 6th position of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)nicotinamide typically involves the bromination of nicotinamide derivatives. One common method is the reaction of nicotinamide with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetone . The reaction conditions usually require controlled temperatures to ensure the selective bromination at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)nicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Cyclization Reactions: Under specific conditions, this compound can undergo cyclization to form ring structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce brominated nicotinic acid derivatives .
Scientific Research Applications
6-(Bromomethyl)nicotinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)nicotinamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. For example, it has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and causing mitochondrial depolarization . The compound’s effects are mediated through its interaction with cellular proteins and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-(Bromomethyl)nicotinic acid: Similar in structure but with a carboxylic acid group instead of an amide group.
6-(Nicotinamide) methyl coumarin: A derivative with a coumarin moiety attached to the nicotinamide ring.
Uniqueness
6-(Bromomethyl)nicotinamide is unique due to its specific bromomethyl substitution, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications that require selective interactions with biological molecules.
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
6-(bromomethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H7BrN2O/c8-3-6-2-1-5(4-10-6)7(9)11/h1-2,4H,3H2,(H2,9,11) |
InChI Key |
SLDMPUILFJHVLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)N)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


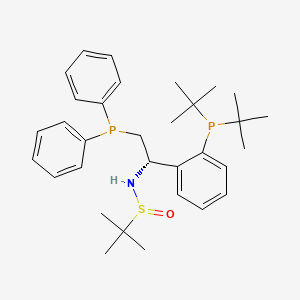
![4-[3,5-bis(4-carboxyphenyl)-2,4,6-triethylphenyl]benzoic acid](/img/structure/B13647630.png)
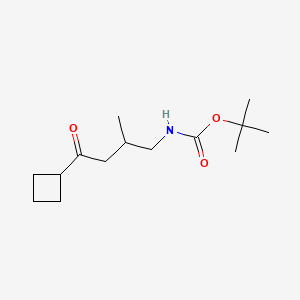
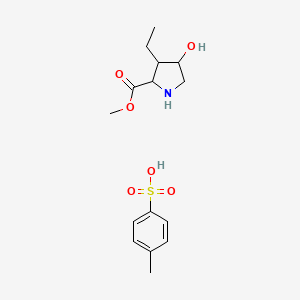
![N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13647654.png)
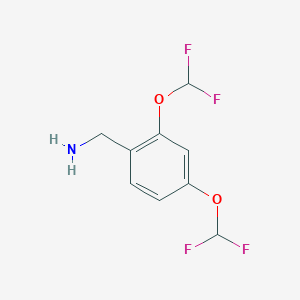
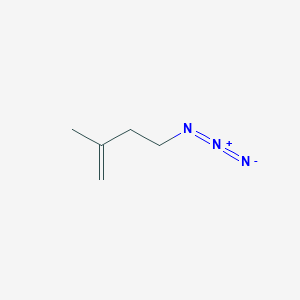



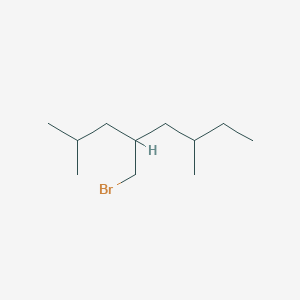
![(6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13647711.png)
![(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)
